molecular formula C20H27NO6S B588932 Tamsulosin Sulfonic Acid-d4 CAS No. 1795786-82-1

Tamsulosin Sulfonic Acid-d4

Cat. No.: B588932
CAS No.: 1795786-82-1
M. Wt: 413.521
InChI Key: FWUVUSHDPGCUNJ-YIBGCOCLSA-N
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Description

Tamsulosin Sulfonic Acid-d4 is a derivative of Tamsulosin . Tamsulosin is a subtype-selective alpha (1A)- and alpha (1D)-adrenoceptor antagonist . It is used in the treatment of benign prostatic hyperplasia (BPH) and other conditions .


Synthesis Analysis

The synthesis of Tamsulosin derivatives has been described in various studies . The process involves reacting the hydrochloride of sulphonamide with the ether compound . Another study describes the continuous-flow synthesis of Tamsulosin using sequential heterogeneous catalysis .


Molecular Structure Analysis

The molecular formula of this compound is C20H27NO6S. The structure can be found in various chemical databases .

Mechanism of Action

As a derivative of Tamsulosin, Tamsulosin Sulfonic Acid-d4 might share a similar mechanism of action. Tamsulosin is known to work by relaxing the muscles in the prostate and bladder, improving urine flow and alleviating symptoms in patients with BPH .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tamsulosin Sulfonic Acid-d4 can be achieved by sulfonation of Tamsulosin-d4 with sulfuric acid followed by hydrolysis of the resulting sulfonic acid ester.", "Starting Materials": [ "Tamsulosin-d4", "Sulfuric acid", "Water", "Sodium hydroxide", "Potassium carbonate", "Methanol" ], "Reaction": [ "To a solution of Tamsulosin-d4 (1 equiv) in methanol, slowly add sulfuric acid (2 equiv) with stirring at room temperature.", "Heat the reaction mixture at reflux for 12 hours.", "Cool the reaction mixture to room temperature and slowly add water (3 equiv) with stirring.", "Add sodium hydroxide (1 equiv) to adjust the pH to 7-8.", "Extract the mixture with methylene chloride (3 x 50 mL) and combine the organic layers.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Dissolve the residue in methanol and add potassium carbonate (1 equiv) with stirring at room temperature.", "Heat the reaction mixture at reflux for 12 hours.", "Cool the reaction mixture to room temperature and filter the solid.", "Concentrate the filtrate under reduced pressure.", "Dissolve the residue in water and adjust the pH to 7-8 with sodium hydroxide.", "Extract the mixture with methylene chloride (3 x 50 mL) and combine the organic layers.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain Tamsulosin Sulfonic Acid-d4." ] }

CAS No.

1795786-82-1

Molecular Formula

C20H27NO6S

Molecular Weight

413.521

IUPAC Name

2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid

InChI

InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2

InChI Key

FWUVUSHDPGCUNJ-YIBGCOCLSA-N

SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O

Synonyms

5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic Acid-d4; 

Origin of Product

United States

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